



AST5902 mesylate off-target kinase activity

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Compound of Interest

Compound Name: AST5902 mesylate

Cat. No.: B15612647

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Technical Support Center: AST5902 Mesylate

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the kinase activity of **AST5902 mesylate**. Given that AST5902 is an active metabolite of the EGFR inhibitor alflutinib, understanding its kinase selectivity is crucial for interpreting experimental results and anticipating potential biological effects.

Frequently Asked Questions (FAQs)

Q1: What is AST5902 mesylate and what is its primary target?

AST5902 is the primary active metabolite of alflutinib (also known as AST2818), a third-generation epidermal growth factor receptor (EGFR) inhibitor.[1][2][3][4] Alflutinib is designed to target activating EGFR mutations as well as the T790M resistance mutation in non-small cell lung cancer.[2][3] Therefore, the primary target of AST5902 is EGFR.

Q2: Why is there a concern about off-target kinase activity with AST5902?

While designed to be selective, most small-molecule kinase inhibitors have the potential to bind to and inhibit other kinases besides their intended target.[5] This is often due to the highly conserved nature of the ATP-binding site across the human kinome.[6] Such off-target activity can lead to unexpected experimental results, cellular phenotypes, or even side effects in a clinical setting.[7][8] Therefore, characterizing the off-target profile of a kinase inhibitor like AST5902 is a critical step in its development and for the correct interpretation of research findings.







Q3: How is the off-target kinase activity of a compound like AST5902 typically determined?

The most common method for determining off-target kinase activity is through comprehensive kinase profiling assays.[5][6][7] These assays screen the compound against a large panel of purified kinases (often hundreds) to measure its inhibitory activity against each one.[9] The results are typically reported as the half-maximal inhibitory concentration (IC50) or the percentage of inhibition at a specific concentration.

Q4: What kind of information would a kinase profiling assay provide for AST5902?

A kinase profiling assay would generate a selectivity profile for AST5902. This profile would identify which kinases, other than EGFR, are inhibited by AST5902 and at what concentrations. This data is crucial for understanding the compound's specificity and for predicting potential biological effects unrelated to EGFR inhibition.

Troubleshooting Guide

This guide is intended to help researchers who are using AST5902 and encounter unexpected experimental outcomes that may be due to off-target effects.

Troubleshooting & Optimization

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Observed Issue	Potential Cause (Off-Target Related)	Recommended Troubleshooting Steps	
Unexpected cell death or reduced proliferation in a cell line that does not express EGFR.	AST5902 may be inhibiting a kinase essential for the survival or proliferation of that specific cell line.	1. Confirm the absence of EGFR expression in your cell line via Western blot or qPCR. 2. Perform a dose-response experiment to confirm the effect is concentration-dependent. 3. Consider performing a broad-spectrum kinase inhibitor profiling assay with AST5902 to identify potential off-target kinases. 4. If a candidate off-target kinase is identified, use RNAi or CRISPR to knock down that kinase and see if it phenocopies the effect of AST5902.	
Activation or inhibition of a signaling pathway that is not downstream of EGFR.	AST5902 could be directly or indirectly modulating the activity of a kinase in that alternative pathway.	1. Map the observed signaling changes to known kinase pathways. 2. Use phosphospecific antibodies for key nodes in the affected pathway to pinpoint the site of modulation. 3. Consult a kinase inhibitor database with the results of a profiling assay to see if any identified off-targets of AST5902 are known regulators of the affected pathway.	



Inconsistent results between different cell lines with the same EGFR mutation status.

The cell lines may have different expression levels of off-target kinases, leading to varied responses to AST5902.

1. Perform proteomic or transcriptomic analysis on the cell lines to identify differences in their kinome expression. 2. Cross-reference the differentially expressed kinases with a list of potential AST5902 off-targets (if available from a profiling assay). 3. Validate the role of a suspected off-target kinase in a resistant cell line using overexpression or knockdown experiments.

Data Presentation: Kinase Selectivity Profile

While specific off-target data for AST5902 is not publicly available, the following table provides a template for how such data should be presented. The data would be generated from a comprehensive kinase profiling assay.

Kinase Target	Family	IC50 (nM)	% Inhibition @ 1 μΜ	Notes
EGFR (Wild- Type)	Tyrosine Kinase	Example: 5	Example: 99%	On-Target
EGFR (T790M)	Tyrosine Kinase	Example: 2	Example: 100%	On-Target
Hypothetical Off- Target 1	Serine/Threonine Kinase	Example: 150	Example: 85%	Identified in screen
Hypothetical Off- Target 2	Tyrosine Kinase	Example: 800	Example: 60%	Structurally related to EGFR
Hypothetical Off- Target 3	Lipid Kinase	>10,000	Example: 5%	No significant inhibition



Experimental Protocols Protocol: In Vitro Kinase Profiling Assay (Radiometric)

This protocol describes a generalized method for assessing the off-target kinase activity of AST5902.

Objective: To determine the inhibitory activity of AST5902 against a broad panel of protein kinases.

Materials:

- AST5902 mesylate stock solution (e.g., 10 mM in DMSO)
- Kinase panel (purified, active recombinant kinases)
- Corresponding kinase-specific substrates (peptide or protein)
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- [y-32P]ATP or [y-33P]ATP
- Unlabeled ATP
- 96-well or 384-well plates
- Phosphocellulose or streptavidin-coated filter plates (depending on substrate)
- Scintillation counter and scintillation fluid

Methodology:

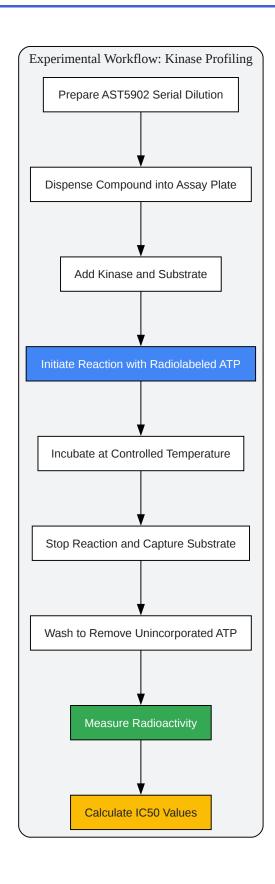
- Compound Preparation: Prepare a serial dilution of AST5902 in the appropriate assay buffer.
 Include a DMSO-only control.
- Reaction Setup: In each well of the assay plate, add the following in order:
 - Assay buffer



- AST5902 dilution or DMSO control
- Kinase
- Substrate
- Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [y-32P]ATP (or [y-33P]ATP). The final ATP concentration should be at or near the Km for each specific kinase to accurately determine IC50 values.
- Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
- Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Capture of Substrate: Transfer the reaction mixture to the filter plates, allowing the phosphorylated substrate to bind.
- Washing: Wash the filter plates multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.
- Detection: Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration of AST5902 relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the AST5902 concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.

Visualizations Signaling and Experimental Workflow Diagrams

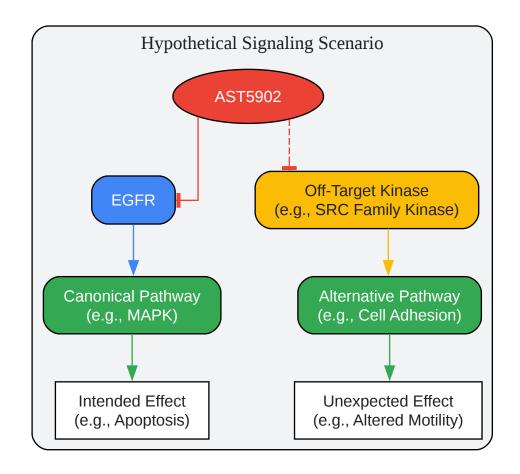




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Caption: Workflow for an in vitro radiometric kinase profiling assay.





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Caption: Potential on-target vs. off-target effects of a kinase inhibitor.

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